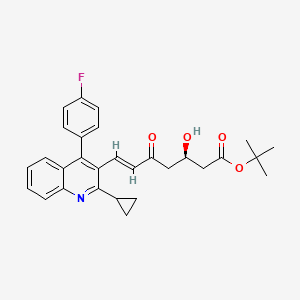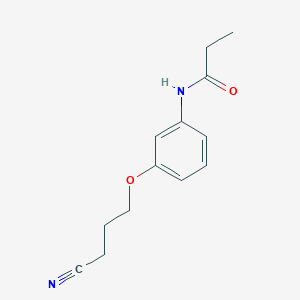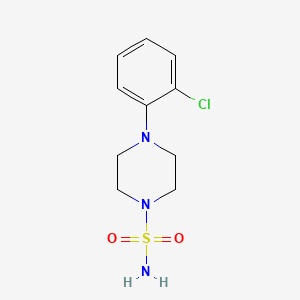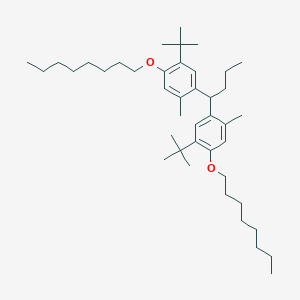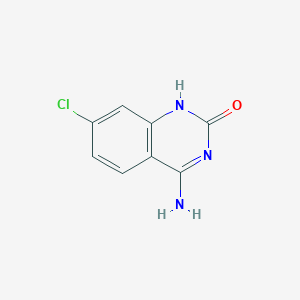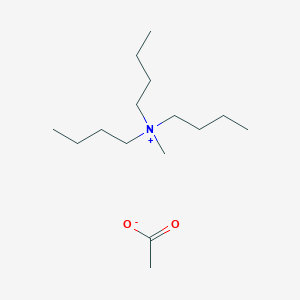
Tributylmethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylmethylammonium acetate is a quaternary ammonium salt that has gained attention in various scientific fields due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylmethylammonium acetate can be synthesized through a quaternization reaction where tributylamine reacts with methyl iodide, followed by anion exchange with sodium acetate. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tributylmethylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It is frequently involved in substitution reactions, particularly as a phase transfer catalyst.
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate (KHSO5) is a common oxidizing agent used in the presence of this compound.
Substitution: The compound is used with various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products can include oxidized organic compounds, while substitution reactions yield substituted organic molecules.
Aplicaciones Científicas De Investigación
Tributylmethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be challenging.
Biology: The compound is explored for its potential in biological systems, particularly in the study of ion transport and membrane interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery systems.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which tributylmethylammonium acetate exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming ion pairs that can move across phase boundaries. This enhances the reaction rate and efficiency.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tributylmethylammonium chloride
- Methyltrioctylammonium chloride
Uniqueness
Tributylmethylammonium acetate is unique due to its specific combination of alkyl groups, which provides distinct solubility and reactivity properties compared to other quaternary ammonium salts. Its ability to act as a phase transfer catalyst in a wide range of reactions sets it apart from similar compounds.
Propiedades
Número CAS |
131242-39-2 |
|---|---|
Fórmula molecular |
C15H33NO2 |
Peso molecular |
259.43 g/mol |
Nombre IUPAC |
tributyl(methyl)azanium;acetate |
InChI |
InChI=1S/C13H30N.C2H4O2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
RGCDBVVJUKZRQW-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCC)CCCC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
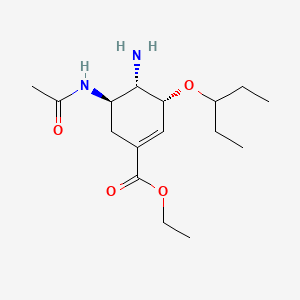
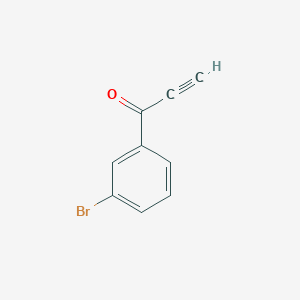
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
